Home > Products > Screening Compounds P116802 > Orgaran-heparan sulfate
Orgaran-heparan sulfate -

Orgaran-heparan sulfate

Catalog Number: EVT-10960491
CAS Number:
Molecular Formula: C26H44N2O41S6
Molecular Weight: 1233.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Orgaran-heparan sulfate, also known as danaparoid sodium, is a low molecular weight heparinoid derived from porcine intestinal mucosa. It is classified as an anticoagulant and antithrombotic agent, primarily utilized to prevent and treat thromboembolic disorders. The compound consists mainly of heparan sulfate, along with smaller amounts of dermatan sulfate and chondroitin sulfate. The average molecular weight of heparan sulfate in Orgaran ranges from 4,000 to 8,000 Daltons, with its components exhibiting varying affinities for antithrombin .

Source and Classification

Orgaran is sourced from porcine intestinal mucosa, where it is extracted as a mixture of glycosaminoglycans. It is classified under the therapeutic category of anticoagulants due to its ability to inhibit thrombin generation through multiple mechanisms. The primary components include:

  • Heparan sulfate (approximately 80%)
  • Dermatan sulfate (8-16%)
  • Chondroitin sulfate (less than 8.5%) .
Synthesis Analysis

Methods and Technical Details

The synthesis of heparan sulfate, including its use in Orgaran, can be achieved through several methods:

  1. Natural Extraction: Traditionally, heparan sulfate is extracted from animal tissues, particularly porcine intestines.
  2. Chemoenzymatic Synthesis: Recent advancements have introduced chemoenzymatic methods utilizing recombinant enzymes that facilitate the synthesis of structurally defined heparan sulfate. This method combines enzymatic processes with unnatural uridine diphosphate-monosaccharide donors, allowing for high specificity in sulfation patterns and molecular weight control .
  3. Enzymatic Modification: Following initial synthesis, various sulfotransferases modify the polysaccharide chains, introducing sulfation at specific positions to enhance biological activity .
Molecular Structure Analysis

Structure and Data

Heparan sulfate consists of a linear chain of repeating disaccharide units primarily composed of:

  • Glucuronic acid (GlcA)
  • N-acetylglucosamine (GlcNAc)

The structural variability arises from the degree and position of sulfation on these units. The most common disaccharide unit features a β1→4 linkage between glucuronic acid and N-acetylglucosamine .

Key Structural Features

  • Molecular Weight: Average range of 4,000 to 8,000 Daltons.
  • Sulfation Pattern: Varies significantly due to tissue-specific expression of biosynthetic enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

Heparan sulfate undergoes various chemical reactions during its biosynthesis:

  1. N-deacetylation and N-sulfation: Conversion of N-acetylglucosamine to N-sulfoglucosamine.
  2. Epimerization: Conversion of glucuronic acid to iduronic acid.
  3. O-sulfation: Addition of sulfate groups at specific hydroxyl positions on the sugar residues.

These modifications are critical for the biological activity of heparan sulfate, influencing its interaction with proteins involved in coagulation and cell signaling .

Mechanism of Action

Process and Data

The anticoagulant action of Orgaran-heparan sulfate occurs through:

  • Indirect Inhibition of Factor Xa: Heparan sulfate enhances the activity of antithrombin by promoting its interaction with Factor Xa.
  • Direct Inhibition of Thrombin: It also inhibits thrombin activation through a secondary mechanism involving direct binding .

The anti-factor Xa to anti-IIa activity ratio is notably high (greater than 20:1), indicating a preferential action against Factor Xa compared to thrombin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water; forms stable solutions.

Chemical Properties

  • Stability: Sensitive to heat and extreme pH; requires careful handling during storage.
  • Reactivity: Reacts with specific proteins due to its sulfated nature, influencing various biological processes.

Relevant analytical techniques for characterization include nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the structure and composition of heparan sulfate components within Orgaran .

Applications

Scientific Uses

Orgaran-heparan sulfate is primarily used in clinical settings for:

  • Anticoagulation Therapy: Effective in preventing thrombosis in patients at high risk due to conditions like deep vein thrombosis or pulmonary embolism.
  • Research Applications: Investigated for its role in cell signaling pathways, wound healing processes, and potential therapeutic applications in various diseases due to its bioactive properties .
Introduction to Orgaran-Heparan Sulfate in Anticoagulation Therapy

Historical Development and Clinical Adoption of Danaparoid Sodium

Danaparoid sodium emerged from strategic efforts to develop heparin alternatives following recognition of heparin-induced thrombocytopenia (HIT) as a life-threatening complication. First approved in the Netherlands (1991) for thromboembolism prevention, it received subsequent approvals for HIT treatment (1994) and disseminated intravascular coagulation in Japan (2001) [9]. Clinical adoption accelerated when studies demonstrated its cross-reactivity rate of only 5.2–7.6% with HIT antibodies, significantly lower than low molecular weight heparins (approximately 20–40%) [2]. This pharmacological distinction established danaparoid as a vital option for patients with confirmed or suspected HIT who required non-heparin anticoagulation [2] [5].

Table 1: Key Milestones in Danaparoid Sodium Development | Year | Development Milestone | Significance | |----------|----------------------------|------------------| | 1977 | Initial development as heparin alternative | First heparinoid targeting heparin-intolerant patients | | 1991 | Approval for VTE prophylaxis (Netherlands) | Established surgical thromboprophylaxis utility | | 1994 | Licensing for HIT treatment (Multiple countries) | Provided life-saving alternative for immune HIT | | 2001 | Approval for DIC treatment (Japan) | Expanded applications to coagulation disorders |

Distinction from Heparin: Compositional and Functional Divergence

The structural foundation of danaparoid differs fundamentally from heparin. While pharmaceutical heparin consists of highly sulfated glycosaminoglycan chains rich in tri-sulfated disaccharides (IdoA2S-GlcNS6S), danaparoid features predominantly heparan sulfate chains with lower sulfation density and higher structural heterogeneity [3] [8]. Critically, danaparoid contains:

  • No heparin-derived polysaccharides: Eliminates primary antigenic trigger in HIT
  • Reduced iduronic acid content: Approximately 30% versus 70–90% in heparin
  • Higher N-acetylglucosamine prevalence: Creates distinct charge distribution patterns [3] [8]

Functionally, these compositional differences translate to altered protein-binding specificity. Danaparoid exerts anticoagulation primarily through antithrombin-mediated factor Xa inhibition, with minimal direct thrombin inhibition (anti-Xa:anti-IIa ratio >22:1) [2] [5]. Additionally, its heparan sulfate components uniquely disrupt platelet factor 4-heparin complexes, potentially mitigating HIT pathogenesis through immunomodulatory mechanisms absent in heparin [2].

Scope of Review: Research Gaps and Theoretical Frameworks

This analysis addresses significant knowledge gaps in danaparoid research:

  • Structural heterogeneity: The precise sequence determinants of its anticoagulant versus anti-PF4 activities remain incompletely characterized [6] [8]
  • Biosynthetic control: Limited understanding of how constituent glycosaminoglycans coordinate functionally during therapy
  • By-product utilization: Potential for heparin manufacturing by-products as danaparoid sources requires systematic evaluation [8]
  • Structure-function relationships: Insufficient mechanistic models explaining differential protein target engagement [3] [6]

Theoretical frameworks must integrate polyelectrolyte theory (charge distribution patterns), glycan network biology (multi-target engagement), and structural thermodynamics (conformational flexibility upon protein binding) to advance danaparoid optimization [3] [6].

Properties

Product Name

Orgaran-heparan sulfate

IUPAC Name

6-[6-[2-carboxy-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid

Molecular Formula

C26H44N2O41S6

Molecular Weight

1233.0 g/mol

InChI

InChI=1S/C26H44N2O41S6/c1-55-15-11(31)17(66-72(43,44)45)25(64-19(15)21(33)34)62-14-6(4-58-71(40,41)42)60-24(8(10(14)30)28-69-75(52,53)54)63-16-12(32)18(67-73(46,47)48)26(65-20(16)22(35)36)61-13-5(3-57-70(37,38)39)59-23(56-2)7(9(13)29)27-68-74(49,50)51/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

AUCMDSPFWRLALD-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NOS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NOS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.